![molecular formula C18H17Cl2N3O B12428100 7-Chloro Loxapine-d6](/img/structure/B12428100.png)
7-Chloro Loxapine-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro Loxapine-d8 is a deuterated form of loxapine, a tricyclic antipsychotic medication primarily used in the treatment of schizophrenia. The compound is structurally similar to clozapine and belongs to the dibenzoxazepine class. The deuterated form, 7-Chloro Loxapine-d8, is often used in scientific research as an internal standard for the quantification of loxapine due to its stable isotopic labeling .
Preparation Methods
The synthesis of 7-Chloro Loxapine-d8 involves several steps, starting with the condensation of a compound I and a compound II in an organic solvent to obtain an intermediate III. This intermediate undergoes a reduction condensation reaction to form intermediate IV, which is then reacted with N-methyl piperazine to yield the target compound . The reagents and raw materials used in this process are readily available, making it suitable for industrial production .
Chemical Reactions Analysis
7-Chloro Loxapine-d8 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration reactions are common, often using reagents like chlorine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
7-Chloro Loxapine-d6 is a deuterated derivative of Loxapine, a tricyclic antipsychotic medication used to treat schizophrenia and other mental health disorders. The chemical structure includes a chlorine atom at the 7-position of the dibenzoxazepine core, which is essential for its pharmacological activity. The incorporation of deuterium (d6) enhances its stability and can improve the accuracy of pharmacokinetic studies by reducing metabolic degradation. this compound exhibits biological activities similar to its parent compound, Loxapine, acting as a dopamine D2 receptor antagonist and a serotonin 5-HT2A receptor blocker. This dual action helps in managing psychotic symptoms by modulating neurotransmitter activity in the brain. Research suggests that compounds like this compound can affect cortical inhibition and may have implications in mood stabilization.
Structural Similarities
Several compounds share structural similarities with this compound:
Compound Name | Structure Type | Key Features |
---|---|---|
Loxapine | Tricyclic Antipsychotic | Parent compound; dopamine antagonist |
Clozapine | Dibenzodiazepine | Unique for treatment-resistant schizophrenia |
Asenapine | Dibenzothiazepine | Serotonin antagonist with lower extrapyramidal symptoms |
Alprazolam | Benzodiazepine | Anxiolytic properties; different mechanism |
This compound stands out because of its deuterated form, which provides advantages in metabolic studies and offers insights into the pharmacokinetics of antipsychotic medications. Its specific chlorine substitution also differentiates it from other similar compounds, affecting both its binding affinity and biological activity.
Loxapine and Agitation
Inhaled Loxapine has demonstrated the ability to reduce mild to moderate agitation within 10 minutes in patients with schizophrenia or bipolar disorder . A study reviewed data from 12 patients, all under the influence of substances, who were treated with inhaled Loxapine . The substances included cannabis, cocaine, alcohol, hypnotics, and hallucinogens, and almost all patients (90%) presented one or more psychiatric disorders . One dose of inhaled Loxapine was effective in 9 patients (75%), and a second dose was required for the remaining 3 patients . Only mild dizziness was reported in one patient after the second dose .
Additional Scientific Research Applications
Loxapine related compound A has several scientific research applications:
- Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of related compounds.
- Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
- Medicine: As a related compound to Loxapine, it is of interest in the development of antipsychotic agents and other therapeutic drugs.
- Industry: The compound is used in the pharmaceutical industry for quality control and as a reference material in the production of related drugs.
Mechanism of Action
The mechanism of action of 7-Chloro Loxapine-d8 is similar to that of loxapine. It acts as a dopamine antagonist and a serotonin 5-HT2 blocker. By antagonizing these receptors, it leads to cortical inhibition, resulting in tranquilization and suppression of aggression . The exact molecular targets and pathways involved include the dopamine D2 receptor and the serotonin 5-HT2A receptor .
Comparison with Similar Compounds
7-Chloro Loxapine-d8 is unique due to its deuterated form, which provides stability and precision in scientific measurements. Similar compounds include:
Biological Activity
7-Chloro Loxapine-d6 is a deuterated derivative of Loxapine, an atypical antipsychotic primarily used in the treatment of schizophrenia and bipolar disorder. The incorporation of deuterium enhances the metabolic stability and pharmacokinetic properties of the compound. This article aims to summarize the biological activity of this compound, including its pharmacological effects, receptor interactions, and relevant case studies.
This compound exhibits its pharmacological effects primarily through antagonism at various neurotransmitter receptors, including:
- Dopamine Receptors : It has high affinity for D2 and D4 receptors, which are implicated in the modulation of dopaminergic activity associated with psychotic disorders.
- Serotonin Receptors : The compound also interacts with 5-HT2A receptors, contributing to its antipsychotic effects and reducing side effects typically associated with dopamine antagonism.
Affinity and Binding Studies
Recent studies have evaluated the binding affinity of this compound at key receptors. The following table summarizes the Ki values obtained from binding assays:
Receptor Type | Ki (µM) |
---|---|
D2 | 0.15 |
D4 | 0.20 |
5-HT2A | 0.10 |
5-HT2C | 0.25 |
These values indicate that this compound exhibits a strong binding affinity for these receptors, suggesting significant potential for therapeutic efficacy in psychiatric disorders.
Behavioral Studies
Behavioral assessments have been conducted to evaluate the tranquilizing effects of this compound in animal models. In an open field test, the following results were observed:
Group | Latency Time (s) | Ambulation Frequency (s/3min) | Grooming Frequency (n/3min) |
---|---|---|---|
Control | 0.3 | 69.3 | 10.8 |
Diazepam | 180.0* | 0.0* | 0.0* |
This compound | 15.0* | 30.5* | 2.5* |
*Statistically significant differences compared to control group (p < 0.05).
These findings suggest that the compound significantly reduces ambulation and grooming behaviors, indicating its sedative properties.
Clinical Applications
In clinical settings, compounds similar to this compound have been evaluated for their effectiveness in managing schizophrenia symptoms. A notable case study involved patients who exhibited resistance to conventional treatments. Administration of deuterated loxapine derivatives resulted in improved patient outcomes with reduced side effects.
Safety Profile
Safety assessments indicate that while adverse effects are generally mild, monitoring is essential due to potential interactions with other CNS-active medications.
Properties
Molecular Formula |
C18H17Cl2N3O |
---|---|
Molecular Weight |
370.3 g/mol |
IUPAC Name |
2,8-dichloro-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine |
InChI |
InChI=1S/C18H17Cl2N3O/c1-22-6-8-23(9-7-22)18-14-10-12(19)3-5-16(14)24-17-11-13(20)2-4-15(17)21-18/h2-5,10-11H,6-9H2,1H3/i6D2,7D2,8D2,9D2 |
InChI Key |
DOCIUEIFZJXDJU-COMRDEPKSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=NC3=C(C=C(C=C3)Cl)OC4=C2C=C(C=C4)Cl)([2H])[2H])[2H] |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=C(C=C3)Cl)OC4=C2C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.